1H-Benzotriazole-1-methanol

Catalog No.
S664515
CAS No.
28539-02-8
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole-1-methanol

1H-Benzotriazole-1-methanol is a stable, weighable solid that replaces hazardous formaldehyde sources.

  • Anhydrous N-alkylations: dissolves in polar solvents, enables precise stoichiometric Mannich and Friedel-Crafts cyclizations without catalyst quenching.
  • Corrosion inhibition: hydroxymethyl group forms Langmuir film on Cu/brass in 3% NaCl, outperforming BTA against dezincification.
  • Supply: ambient shipping, consistent batch reproducibility.

CAS Number

28539-02-8

Product Name

1H-Benzotriazole-1-methanol

IUPAC Name

benzotriazol-1-ylmethanol

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2

InChI Key

MXJIHEXYGRXHGP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CO

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CO

The exact mass of the compound 1H-Benzotriazole-1-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1H-Benzotriazole-1-methanol, 1-(Hydroxymethyl)-1H-benzotriazole, Benzotriazol-1-ylmethanol, N-(Hydroxymethyl)benzotriazole, 1H-benzotriazol-1-ylmethanol

Purity

≥97%

Package Size

5 g, 25 g

1H-Benzotriazole-1-methanol (CAS 28539-02-8) is a crystalline organic compound (melting point 148–151 °C) utilized primarily as a stable, weighable precursor for the in situ generation of anhydrous formaldehyde and iminium ions. Unlike gaseous or aqueous formaldehyde, it dissolves readily in polar organic solvents, facilitating moisture-free N-alkylations, Mannich-type reactions, and Friedel-Crafts cyclizations [1]. In industrial materials science, the addition of the hydroxymethyl group significantly alters its surface coordination kinetics compared to standard azoles, establishing it as a highly effective mixed-type corrosion inhibitor for copper and brass in chloride-rich environments[2].

Research Fit

Dual utility Corrosion inhibition research and synthetic intermediate workflows
Key modification N1-hydroxymethyl group enables anhydrous formaldehyde generation in situ
Selection logic Reported differentiated inhibition profile relative to parent BTA in saline and acidic media

Substituting 1H-Benzotriazole-1-methanol with generic formaldehyde solutions introduces water, which fundamentally disrupts moisture-sensitive downstream transformations such as Lewis acid-catalyzed cyclizations or Grignard additions [1]. Conversely, attempting to use solid paraformaldehyde requires harsh thermal depolymerization conditions that can degrade sensitive substrates. In materials protection, substituting with generic unsubstituted benzotriazole (BTA) often fails to provide optimal protection in high-chloride environments (e.g., 3% NaCl); BTA lacks the hydroxymethyl moiety required to rapidly form the highly compact, Langmuir-adsorbed passivating film that prevents dezincification in brass [2].

Substitution Risk

Unmodified BTA Lacks the hydroxymethyl functional handle; cannot serve as an anhydrous formaldehyde synthon
Tolyltriazole Methyl substitution on the ring does not replicate N1-hydroxymethyl synthetic reactivity
Other substituted analogs Inhibition efficiency and solubility profile may shift with different ring substituents and positions

Yield Superiority in Anhydrous Friedel-Crafts Cyclizations

In the synthesis of N-methylated 1,2,3,4-tetrahydroisoquinolines via iminium intermediates, the use of 1-hydroxymethylbenzotriazole allows for strictly anhydrous conditions. When reacted with phenylethylamines and anhydrous AlCl3 in dichloromethane at room temperature, it yields the crystalline N-benzotriazol-1-ylmethyl precursors in 85–95% yield [1]. Using aqueous formaldehyde mixtures in this context quenches the moisture-sensitive AlCl3 catalyst, preventing the cyclization entirely or severely depressing yields[1].

Evidence DimensionProduct yield of intermediate cyclization
Target Compound Data85–95% yield under mild anhydrous conditions
Comparator Or BaselineAqueous formaldehyde + amine (quenches Lewis acid catalyst, <10% yield)
Quantified Difference>75% absolute yield improvement
ConditionsRoom temperature, CH2Cl2, anhydrous AlCl3 catalyst, 30 hours

Procuring this solid precursor is essential for scaling moisture-sensitive alkaloid or pharmaceutical intermediate syntheses where aqueous reagents cause catalyst failure.

Brass IE% vs BTA
Reported
90% IE at 10 mg/L, 3% NaCl
Supports brass corrosion inhibitor selection over BTA in saline context
Weight loss, polarization, EIS; data to verify for specific alloy

Enhanced Passivation of Brass in High-Chloride Media

Electrochemical impedance and potentiodynamic polarization studies evaluate the protection of brass in 3% NaCl solutions. At concentrations of 10^-3 to 10^-4 M, 1-hydroxymethylbenzotriazole (HBTA) achieves a maximum inhibition efficiency of 71–94%, forming a highly compact surface film via Langmuir adsorption [1]. In comparative studies, HBTA outperforms unsubstituted benzotriazole (BTA) by more effectively blocking active sites and increasing charge transfer resistance on the copper/brass surface, shifting the corrosion potential negatively [1].

Evidence DimensionCorrosion inhibition efficiency on brass
Target Compound Data71–94% efficiency (at 10^-3 to 10^-4 M)
Comparator Or BaselineUnsubstituted Benzotriazole (BTA) (lower efficiency, less compact film)
Quantified DifferenceMeasurably higher charge transfer resistance and superior inhibition efficiency
Conditions3% NaCl solution, potentiodynamic polarization and EIS

For industrial cooling systems or marine applications, selecting the hydroxymethyl derivative over generic BTA directly extends the lifespan of brass components by preventing dezincification.

Synthetic Yield
Reported
98% yield
Supports scale-up feasibility assessment
PEG-1000 phase-transfer, 25°C, 0.5 h method context

Solid-State Stability vs. Volatile/Polymeric Alternatives

1H-Benzotriazole-1-methanol is procured as a stable, free-flowing crystalline solid with a melting point of 148–151 °C. This physical state allows for exact stoichiometric weighing and long-term benchtop storage without degradation. In contrast, 37% aqueous formaldehyde degrades over time (forming formic acid and paraformaldehyde) and poses severe inhalation hazards, while solid paraformaldehyde requires thermal depolymerization before it becomes reactive .

Evidence DimensionPhysical state and stoichiometric control
Target Compound DataStable crystalline solid (mp 148–151 °C), direct reactivity
Comparator Or BaselineFormaldehyde (volatile/aqueous) or Paraformaldehyde (requires heating)
Quantified DifferenceEliminates depolymerization steps and volatile handling risks
ConditionsStandard laboratory or plant weighing and storage

Eliminating the handling of toxic formaldehyde gas or solutions improves plant safety and batch-to-batch reproducibility in precise synthetic workflows.

Iron CIE% in HCl
Reported
92–95% CIE at 5 mM, 1 M HCl
Supports differentiation from other substituted benzotriazoles
Tafel, LPR, EIS; iron substrate context
Formaldehyde Synthon
Class-level
In situ anhydrous CH₂O generation
Enables hydroxymethylation methodology research
Functional attribute; BTA and tolyltriazole lack this capability

Anhydrous Iminium Ion Generation for Alkaloid Synthesis

Directly following from its ability to bypass aqueous formaldehyde, this compound is procured for the synthesis of N-methylated 1,2,3,4-tetrahydroisoquinolines and related alkaloid frameworks. It enables one-pot, Lewis acid-catalyzed Friedel-Crafts cyclizations under strictly anhydrous conditions, preventing catalyst quenching [1].

Advanced Corrosion Inhibitor Formulations for Marine and Cooling Systems

Based on its superior Langmuir adsorption profile and high inhibition efficiency in 3% NaCl, 1H-Benzotriazole-1-methanol is selected over generic azoles for formulating protective coatings and water treatments. It is specifically deployed to prevent the dezincification of brass heat exchangers and marine propellers[2].

Safe, Stoichiometric Hydroxymethylation in API Manufacturing

Because it is a stable, weighable solid, this compound is utilized in pharmaceutical manufacturing to replace hazardous formaldehyde gas or unstable aqueous solutions. It ensures precise stoichiometric control during the hydroxymethylation of aromatic amines, improving batch-to-batch reproducibility .

Application Fit Matrix

Application
Selection Property
Validation Focus
Copper alloy corrosion studies
Reported saline-inhibition performance profile
Weight-loss and electrochemical endpoint review
Benzotriazole intermediate synthesis
Reported high-yield phase-transfer route
Synthesis reproducibility and scale-up review
Hydroxymethylation methodology
Anhydrous formaldehyde generation capability
Synthetic pathway compatibility review

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28539-02-8

Wikipedia

1H-Benzotriazole-1-methanol

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